Two prominent methods for synthesizing protected piperidin-4-ylmethanamine derivatives are reported: []* From Isonipecotamide (I): Isonipecotamide is used as a starting material and subjected to a series of reactions, including protection, reduction, and deprotection steps, to obtain the desired protected piperidin-4-ylmethanamine derivatives.* From Isonipecotic Acid (VI): Isonipeticotic acid serves as an alternative starting material. Similar to the previous method, it undergoes protection, reduction, and deprotection reactions to yield the targeted protected piperidin-4-ylmethanamine derivatives.
The provided text highlights several key chemical reactions involving piperidin-3-ylmethanamine or its derivatives:* N-alkylation: Piperidin-3-ylmethanamine derivatives can undergo N-alkylation reactions with various electrophiles, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide or (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester, to yield diastereomeric products. This reaction is crucial for introducing structural diversity and chirality into the molecule. []* Amide Formation: Conversion of piperidin-3-ylmethanamine to its corresponding amide derivatives using standard amide coupling conditions is possible. This modification is highlighted in the context of developing Mycobacterium tuberculosis TMPK inhibitors. []* Reductive Amination: This reaction can be employed to construct the piperidine ring itself, utilizing an appropriate α-dibenzylamino aldehyde and a Grignard reagent followed by a reductive amination step. This approach provides access to enantioenriched 2- and 2,6-substituted 3-piperidinols, highlighting the versatility of piperidin-3-ylmethanamine as a chiral building block. []
Piperidin-3-ylmethanamine demonstrates versatile applications in scientific research, particularly in medicinal chemistry:* ROCK Inhibitor Development: It serves as a key scaffold for developing potent and selective dual ROCK1 and ROCK2 inhibitors. Specifically, introducing a piperidin-3-ylmethanamine group led to developing compound 58, a potent inhibitor with promising drug-like properties. []* Akt Inhibitor Development: This scaffold is valuable for developing selective Akt inhibitors with improved safety profiles. For instance, compound Hu7691 (B5), incorporating piperidin-3-ylmethanamine, exhibited high selectivity between Akt1 and Akt2, low toxicity against keratinocytes, and promising anticancer properties. []* Mycobacterium tuberculosis TMPK Inhibitor Development: Piperidin-3-ylmethanamine-based thymine amides show potential as inhibitors of Mycobacterium tuberculosis TMPK. Notably, compound 4g exhibited activity against the avirulent M. tuberculosis H37Ra strain. []* Histone Deacetylase Inhibitor Development: Research explored 3-piperidin-3-ylindole analogues of dacinostat (LAQ824) as histone deacetylase inhibitors. Compound 32, the R enantiomer of a racemic 3-piperidin-3-ylindole derivative, displayed enhanced potency compared to dacinostat in enzyme and cellular assays. []* Poly(ADP-ribose)polymerase Inhibitor Development: Piperidin-3-ylmethanamine played a crucial role in developing 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide 56 (MK-4827), a potent oral poly(ADP-ribose)polymerase (PARP) inhibitor currently undergoing clinical trials for its efficacy against BRCA-1 and -2 mutant tumors. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4